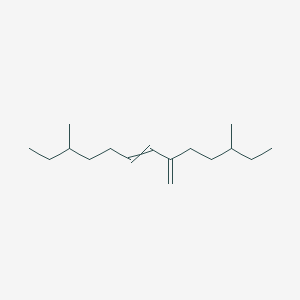
3,11-Dimethyl-8-methylidenetridec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dimethyl-8-methylidenetridec-6-ene is an organic compound with the molecular formula C16H30 . It is a hydrocarbon that contains a total of 46 atoms, including 16 carbon atoms and 30 hydrogen atoms . This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethyl-8-methylidenetridec-6-ene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dimethyl-8-methylidenetridec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of the compound by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
3,11-Dimethyl-8-methylidenetridec-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,11-Dimethyl-8-methylidenetridec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The specific details of these mechanisms are complex and may vary depending on the context of its use. Generally, the compound may interact with enzymes, receptors, or other biomolecules to produce its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,11-Dimethyl-8-methylidenetridec-6-ene is unique due to its specific structure, which includes multiple methyl groups and a methylene group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Numéro CAS |
61064-00-4 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
3,11-dimethyl-8-methylidenetridec-6-ene |
InChI |
InChI=1S/C16H30/c1-6-14(3)10-8-9-11-16(5)13-12-15(4)7-2/h9,11,14-15H,5-8,10,12-13H2,1-4H3 |
Clé InChI |
WRFGTAXGYRRUJL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC=CC(=C)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


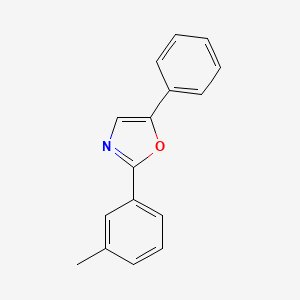
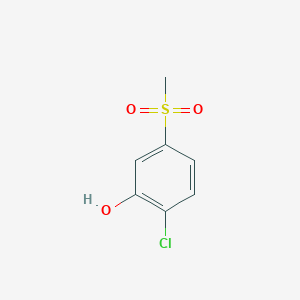
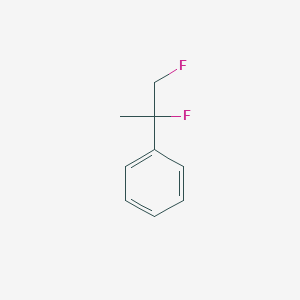
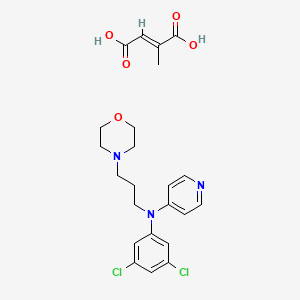
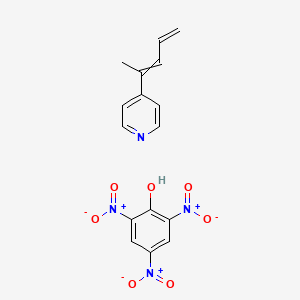
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
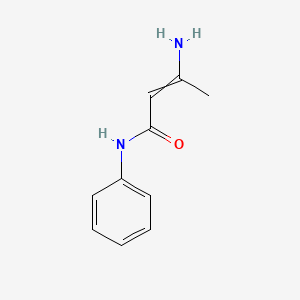
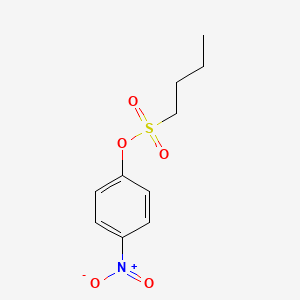

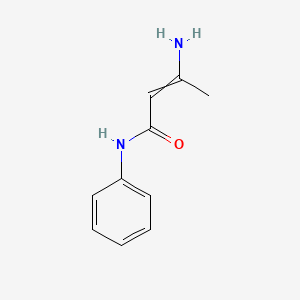
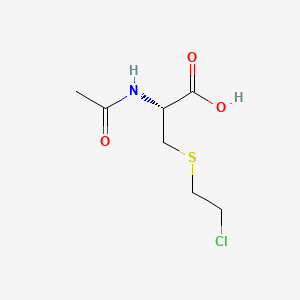
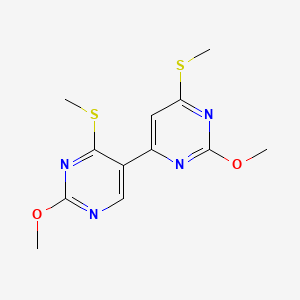
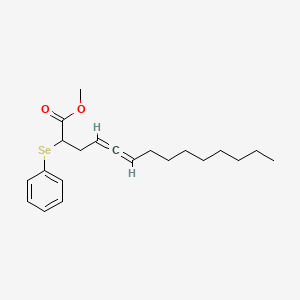
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
